2-Bromo-3-nitrobenzamide

Overview

Description

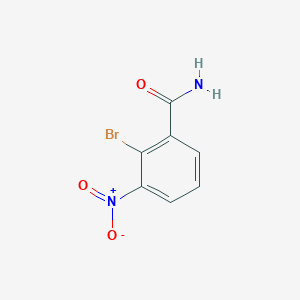

2-Bromo-3-nitrobenzamide is an organic compound with the molecular formula C7H5BrN2O3. It is a member of the nitroaromatic compounds, which are commonly used as building blocks in synthetic chemistry . This compound is characterized by the presence of both bromine and nitro functional groups attached to a benzamide core, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-nitrobenzamide typically involves the bromination of 3-nitrobenzamide. One common method is to start with 3-nitrobenzamide and react it with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the benzamide ring .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient brominating agents such as dibromohydantoin in the presence of sulfuric acid. This method offers advantages in terms of yield and purity of the final product. The reaction conditions are optimized to maintain a balance between reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitrobenzamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Reduction: Formation of 2-bromo-3-aminobenzamide.

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

Pharmaceutical Synthesis

Key Role as an Intermediate:

2-Bromo-3-nitrobenzamide is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing anti-inflammatory and analgesic drugs, where it aids in the formation of complex molecular structures necessary for therapeutic efficacy .

Case Studies:

- Anti-Inflammatory Drugs: Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties, showing promising results against various pathogens, including Mycobacterium tuberculosis and Moraxella catarrhalis, which are critical targets in infectious disease treatment .

Organic Chemistry

Reagent for Synthesis:

In organic synthesis, this compound is frequently used as a reagent for introducing bromine and nitro groups into aromatic compounds. This capability is essential for creating diverse chemical entities with specific functional groups that are pivotal in drug design and development .

Synthesis Examples:

- Fused Indoles: The compound has been employed in the synthesis of fused indole derivatives through palladium-catalyzed reactions, showcasing its versatility in constructing complex organic frameworks .

Biochemical Studies

Enzyme Interaction Studies:

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and mechanisms. Its ability to modify enzyme activity provides insights into metabolic pathways and the biochemical basis of diseases .

Research Findings:

- Studies have demonstrated that modifications using this compound can significantly alter enzyme kinetics, enabling researchers to delineate the roles of specific enzymes in metabolic processes .

Material Science

Development of Novel Materials:

The unique chemical properties of this compound make it suitable for applications in material science. It is used in developing polymers and coatings that exhibit enhanced performance characteristics due to its structural attributes .

Applications in Coatings:

Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications .

Environmental Chemistry

Pollutant Degradation Studies:

Researchers have utilized this compound in environmental chemistry to assess the degradation of pollutants. Its application in remediation strategies highlights its potential role in environmental protection efforts .

Case Studies:

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-nitrobenzamide

- 3-Bromo-2-nitrobenzamide

- 2-Bromo-5-nitrobenzamide

Uniqueness

2-Bromo-3-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups on the benzamide ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

2-Bromo-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a nitro group on the benzamide structure. The molecular formula is , with a molar mass of approximately 232.04 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various microorganisms. Nitro-containing compounds, including this compound, often function through mechanisms involving the reduction of the nitro group to generate reactive intermediates that can damage DNA and other cellular components.

- Reduction to Active Species : The nitro group in this compound can be reduced to form nitroso and hydroxylamine derivatives, which are highly reactive.

- DNA Binding : These reduced forms can covalently bind to DNA, leading to strand breaks and ultimately cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress by generating ROS, contributing to its antimicrobial effects .

Study 1: Antibacterial Activity

In a study evaluating various nitro compounds, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations of 100 μg/mL, the compound exhibited antibacterial activity comparable to standard antibiotics like gentamicin, particularly effective against gram-positive bacteria .

| Compound | Concentration (μg/mL) | Activity against S. aureus | Activity against E. coli |

|---|---|---|---|

| This compound | 100 | Moderate | Low |

| Gentamicin | 10 | High | Moderate |

Study 2: Anticancer Potential

Research has also explored the anticancer properties of nitrobenzamide derivatives. In vitro studies demonstrated that compounds similar to this compound inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest in the G0/G1 phase .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | DNA intercalation |

| Lung Cancer | 10 | Induction of apoptosis |

Toxicological Considerations

While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary studies suggest that high concentrations may lead to cytotoxicity; thus, careful dosage optimization is necessary for therapeutic applications .

Properties

IUPAC Name |

2-bromo-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBJRKUCSPKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289630 | |

| Record name | 2-bromo-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35757-19-8 | |

| Record name | NSC62481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3-NITROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Bromo-3-nitrobenzamide used in the synthesis of novel organoselenium compounds, and what is the significance of these compounds?

A1: this compound serves as a key starting material in the synthesis of azo-bis-ebselen compounds []. These compounds are of significant interest due to their potential as mimics of glutathione peroxidase (GPx) enzymes []. GPx enzymes play a crucial role in protecting cells from oxidative damage by reducing harmful reactive oxygen species (ROS). Therefore, developing effective GPx mimics like azo-bis-ebselens could lead to novel therapeutic strategies for diseases associated with oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.